1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic fluorination using reagents such as (2,2-difluoroethyl)iodonium triflate.
Attachment of the Isobutoxymethyl Group: This step involves the alkylation of the pyrazole ring with isobutyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the difluoroethyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Fluorinated Derivatives: Products of oxidation or reduction reactions involving the difluoroethyl group.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and membrane permeability, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole : Similar structure but lacks the sulfonyl chloride group.
- 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole : Similar structure with a methoxymethyl group instead of an isobutoxymethyl group.
- 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide : Similar structure with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the difluoroethyl and sulfonyl chloride groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-7(2)5-18-6-8-9(19(11,16)17)3-15(14-8)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRQZOJBAJVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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